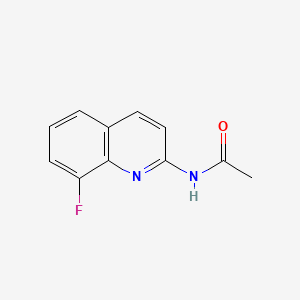
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxyphenyl group, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, 4-methoxyphenylpiperazine, and 3,7-dimethylxanthine.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenylpiperazine in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 3,7-dimethylxanthine under reflux conditions in a suitable solvent, such as dimethylformamide, to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chlorobenzyl)-8-(4-(4-hydroxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-chlorobenzyl)-8-(4-(4-methylphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C25H27ClN6O3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H27ClN6O3/c1-28-21-22(29(2)25(34)32(23(21)33)16-17-6-4-5-7-20(17)26)27-24(28)31-14-12-30(13-15-31)18-8-10-19(35-3)11-9-18/h4-11H,12-16H2,1-3H3 |
InChI-Schlüssel |
BZXRBCNFFMRSDA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)N(C2=O)CC5=CC=CC=C5Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)


![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)

![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)


![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)


